molecular formula C17H19N3O3S B10997152 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-prolinamide

1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-prolinamide

Cat. No.: B10997152
M. Wt: 345.4 g/mol
InChI Key: PFITUXASTXSDQY-AWEZNQCLSA-N
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Description

(2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a tetrahydropyrrole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Tetrahydropyrrole Carboxamide: This involves the acylation of a tetrahydropyrrole derivative with the thiazole intermediate, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like mCPBA.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: mCPBA, DMSO, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for drug discovery and development.

Medicine

Medically, this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and tetrahydropyrrole moieties.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, differing significantly in structure and properties.

    Steviol Glycoside: A natural compound with a different core structure but similar in terms of having multiple functional groups.

Uniqueness

(2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE is unique due to its combination of a thiazole ring, methoxyphenyl group, and tetrahydropyrrole carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-1-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H19N3O3S/c1-23-13-6-4-11(5-7-13)17-19-12(10-24-17)9-15(21)20-8-2-3-14(20)16(18)22/h4-7,10,14H,2-3,8-9H2,1H3,(H2,18,22)/t14-/m0/s1

InChI Key

PFITUXASTXSDQY-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC3C(=O)N

Origin of Product

United States

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